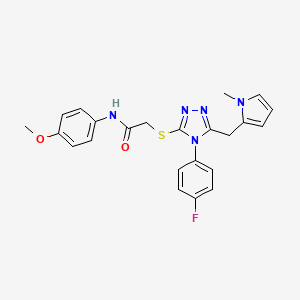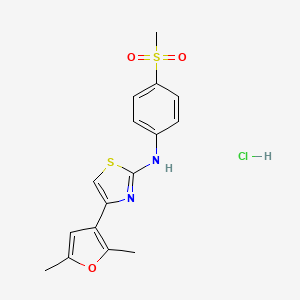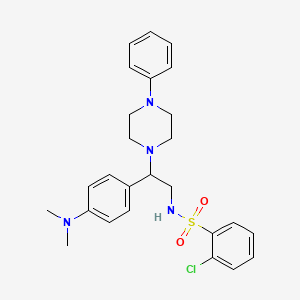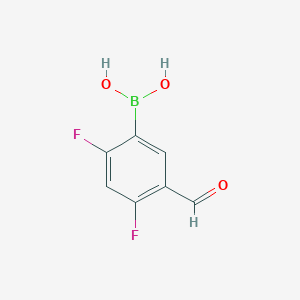![molecular formula C11H13NO3S B2481791 2-({[Methyl(phenyl)carbamoyl]methyl}sulfanyl)acetic acid CAS No. 790232-20-1](/img/structure/B2481791.png)
2-({[Methyl(phenyl)carbamoyl]methyl}sulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 2-({[Methyl(phenyl)carbamoyl]methyl}sulfanyl)acetic acid involves complex reactions, including esterification, amidation, and the use of specific catalysts to achieve the desired molecular structures. For instance, the synthesis of methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate demonstrates the intricate steps involved in producing such compounds, highlighting the importance of precise reaction conditions and catalysts (Castiñeiras, García-Santos, & Saa, 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-({[Methyl(phenyl)carbamoyl]methyl}sulfanyl)acetic acid is characterized by the presence of sulfanyl groups, carbamoyl groups, and acetic acid moieties. These structures are elucidated using techniques like X-ray diffractometry, revealing details about the molecular and supramolecular organization, as seen in the structural analysis of methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (Castiñeiras et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 2-({[Methyl(phenyl)carbamoyl]methyl}sulfanyl)acetic acid derivatives are diverse, including nucleophilic substitutions and cyclocondensation reactions. These reactions are pivotal for modifying the compound's structure to achieve specific properties or reactivities, as demonstrated in various synthesis processes.
Physical Properties Analysis
The physical properties of such compounds are determined by their molecular structure, which affects solubility, melting points, and crystallinity. For example, the crystal structure analysis of [4-(methylsulfanyl)phenyl]acetic acid offers insights into the molecule's packing and hydrogen bonding, influencing its physical characteristics (Jasinski et al., 2009).
Scientific Research Applications
Synthesis and Chemical Transformations
Hydrolytic Transformations : Research by Rudyakova et al. (2006) demonstrates hydrolytic transformations of related compounds under microwave irradiation, leading to the formation of N-arylsulfonyl-2-aminoacetic acids in good yields (Rudyakova et al., 2006).
Synthesis of Oxazoles : Velikorodov et al. (2017) described the synthesis of methyl carbamates through reactions involving acetophenones, which could be related to the chemical structure (Velikorodov et al., 2017).
Catalytic Applications : Tayebi et al. (2011) explored the use of a sulfuric acid ester as a recyclable catalyst for condensation reactions, which might have implications for the application of similar sulfur-containing compounds (Tayebi et al., 2011).
Ligand for Metal Complexes : Castiñeiras et al. (2019) synthesized and analyzed compounds for structural assessment and hydrogen-bonded supramolecular assembly, which can offer insights into the potential use of similar sulfur-containing ligands in metal complexes (Castiñeiras et al., 2019).
Molecular and Structural Analysis
Crystal Structure Analysis : Jasinski et al. (2009) conducted a study on the crystal structure of a related compound, which can provide valuable insights into the structural aspects of similar molecules (Jasinski et al., 2009).
Characterization of Molecular Complexes : Singh and Baruah (2011) characterized molecular complexes containing a similar sulfur atom tether, which could be relevant for understanding the chemical behavior and interactions of 2-({[Methyl(phenyl)carbamoyl]methyl}sulfanyl)acetic acid (Singh & Baruah, 2011).
Biological and Pharmacological Studies
Antimicrobial Activity : Carcanague et al. (2002) explored novel structures derived from related compounds for their activities against Helicobacter pylori, suggesting potential antimicrobial applications for similar molecules (Carcanague et al., 2002).
Antihypertensive Agents : Abdel-Wahab et al. (2008) synthesized and tested various compounds, including thiazolidinones, for their antihypertensive α-blocking activities, which can guide research into cardiovascular applications of similar carbamate derivatives (Abdel-Wahab et al., 2008).
Synthesis of Antileukotrienic Agents : Jampílek et al. (2004) reported on the synthesis of compounds with potential as antileukotrienic drugs, indicating the possibility of respiratory system-related applications for similar sulfur-containing molecules (Jampílek et al., 2004).
properties
IUPAC Name |
2-[2-(N-methylanilino)-2-oxoethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-12(9-5-3-2-4-6-9)10(13)7-16-8-11(14)15/h2-6H,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMPZTXQFHPDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[Methyl(phenyl)carbamoyl]methyl}sulfanyl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2481708.png)

![N-(2-chlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2481713.png)



![2-(furan-2-yl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2481719.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2481722.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2481724.png)
![6-ethyl 3-methyl 2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2481725.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2481727.png)


